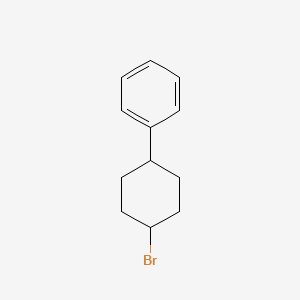

(4-Bromocyclohexyl)benzene

Description

Contextual Significance of Halogenated Cyclohexyl-Aryl Systems in Organic Synthesis

Halogenated cyclohexyl-aryl systems are a class of organic compounds that are instrumental in the field of organic synthesis. researchgate.net The carbon-halogen bond within these molecules is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. acs.org This reactivity is fundamental to a range of synthetic transformations.

Key aspects of their significance include:

Versatile Intermediates: These compounds are crucial intermediates for creating more complex molecular structures. The halogen atom can be readily displaced or can participate in coupling reactions, allowing for the introduction of various functional groups.

Role in Cross-Coupling Reactions: Aryl halides, a related class of compounds, are pivotal in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity pattern is also accessible to compounds like (4-Bromocyclohexyl)benzene.

Influence on Molecular Properties: The inclusion of a halogenated cyclohexyl-aryl moiety can significantly influence the physical and chemical properties of a molecule, including its lipophilicity, steric profile, and electronic characteristics. These modifications are critical in fields such as medicinal chemistry and materials science.

The synthesis of these systems often involves the direct halogenation of a cyclohexyl-aryl precursor. For instance, the bromination of cyclohexylbenzene (B7769038) can be achieved using bromine in the presence of a Lewis acid catalyst like iron(III) bromide. libretexts.org This electrophilic substitution reaction typically results in the formation of the para-substituted product due to the directing effects of the cyclohexyl group. savemyexams.com

Overview of Research Trajectories for this compound and Related Structures

Research involving this compound and its analogs has followed several key trajectories, driven by its utility as a synthetic intermediate and the interesting properties of its derivatives.

Pharmaceutical and Agrochemical Synthesis: A significant area of research focuses on utilizing this compound as a precursor for biologically active molecules. google.comcymitquimica.comlookchem.com The cyclohexyl-phenyl scaffold is present in a number of pharmaceutical agents, and the ability to functionalize this core structure via the bromo group is a key synthetic strategy. For example, derivatives of this compound are explored as intermediates in the synthesis of compounds with potential therapeutic applications. google.com

Liquid Crystal Development: The rigid and anisotropic nature of the cyclohexyl-phenyl group makes it a suitable core for liquid crystal molecules. cbpbu.ac.in Research has explored the incorporation of such structures into larger molecules designed to exhibit mesomorphic properties. lookchem.comajchem-a.com The orientation of these molecules can be influenced by external stimuli, making them useful in display technologies and sensors. nih.govxiengineering.com

Materials Science: Beyond liquid crystals, derivatives of this compound are investigated for their potential in creating novel organic materials. researchgate.net These materials can have applications in areas such as organic light-emitting diodes (OLEDs) and other electronic devices. cymitquimica.com

The ongoing research into this compound and related halogenated cyclohexyl-aryl systems continues to uncover new synthetic methodologies and applications, underscoring their importance in the landscape of modern organic chemistry. The demand for benzene (B151609) and its derivatives, including those used in the production of complex chemicals, continues to be a significant driver in the chemical industry. stratviewresearch.com

Structure

3D Structure

Properties

IUPAC Name |

(4-bromocyclohexyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRGPZJGGPICOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42367-12-4 | |

| Record name | [(1s,4s)-4-bromocyclohexyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 4 Bromocyclohexyl Benzene

Direct Halogenation Strategies

Direct halogenation involves the introduction of a bromine atom onto the cyclohexylbenzene (B7769038) molecule. The position of bromination is highly dependent on the reaction conditions, which can be tailored to favor substitution on either the benzylic carbon or the cyclohexyl ring.

The carbon atom adjacent to the benzene (B151609) ring is known as the benzylic position. This position is particularly reactive towards free-radical substitution due to the resonance stabilization of the resulting benzylic radical intermediate. youtube.comlibretexts.orgmasterorganicchemistry.com The reaction of cyclohexylbenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxide, leads to selective bromination at the benzylic position. libretexts.org

This approach, however, yields (1-Bromocyclohexyl)benzene, an isomer of the desired product. The formation of (4-Bromocyclohexyl)benzene via a direct benzylic-type radical substitution on cyclohexylbenzene is not feasible as this mechanism inherently targets the carbon directly attached to the aromatic ring. To synthesize the 4-bromo isomer, multi-step pathways starting from different precursors are typically required.

| Reaction | Reagent | Conditions | Product | Selectivity |

| Benzylic Bromination of Cyclohexylbenzene | N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN, light) | (1-Bromocyclohexyl)benzene | High for benzylic position |

Achieving bromination at the 4-position of the cyclohexyl ring with stereochemical control necessitates starting with a functionalized precursor, such as 4-phenylcyclohexanol (B47007) or 4-phenylcyclohexene (B1218791). The stereochemistry of the product (cis or trans) is determined by the mechanism of the bromination reaction and the conformation of the cyclohexyl ring intermediate.

For instance, the bromination of an alkene precursor like 4-phenylcyclohexene proceeds through a bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs in an anti-fashion, leading to a trans-dibromide product. youtube.com To obtain the desired monobrominated product, a precursor like 4-phenylcyclohexanol is more suitable. The hydroxyl group can be converted into a good leaving group and then substituted by a bromide ion, often with inversion of stereochemistry (an SN2-type reaction), or via a carbocation intermediate which may lead to a mixture of stereoisomers. The choice of brominating agent (e.g., HBr, PBr₃, or Appel reaction conditions) is critical in controlling the stereochemical outcome.

| Precursor | Reagent(s) | Key Intermediate/Mechanism | Predominant Product Stereochemistry |

| 4-Phenylcyclohexene | Br₂ | Cyclic bromonium ion | trans-1,2-dibromo-4-phenylcyclohexane |

| trans-4-Phenylcyclohexanol | PBr₃ | SN2 displacement | cis-(4-Bromocyclohexyl)benzene |

| cis-4-Phenylcyclohexanol | HBr | Carbocation (SN1-like) | Mixture of cis and trans isomers |

Cross-Coupling Approaches for Carbon-Carbon Bond Formation

These methods build the this compound molecule by forming a new carbon-carbon bond between separate phenyl and cyclohexyl fragments. This is typically achieved using organometallic reagents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. A plausible route for synthesizing this compound is the Suzuki coupling reaction. This would involve the reaction of a phenyl-containing organoboron compound with a bromo-substituted cyclohexane (B81311), or vice versa. For example, phenylboronic acid can be coupled with a 1,4-dihalocyclohexane (e.g., 1,4-dibromocyclohexane) in the presence of a palladium catalyst and a base. The success of this reaction depends on the differential reactivity of the two bromine atoms on the cyclohexane ring, or by using a cyclohexyl derivative with two different leaving groups.

These reactions are valued for their functional group tolerance and generally high yields. nih.govnih.gov

| Reaction Type | Phenyl Source | Cyclohexyl Source | Catalyst System |

| Suzuki Coupling | Phenylboronic acid | 1,4-Dibromocyclohexane | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Stille Coupling | Phenyl-tributylstannane | 1,4-Dibromocyclohexane | Pd(PPh₃)₄ |

| Heck Coupling | Bromobenzene | 4-Vinylcyclohexene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |

Grignard reagents are highly reactive organomagnesium compounds used extensively for C-C bond formation. libretexts.org The synthesis of this compound can be envisioned by reacting a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), with a cyclohexyl electrophile containing a bromine atom at the 4-position. mnstate.eduumkc.edu

A practical approach involves the reaction of phenylmagnesium bromide with 4-bromocyclohexanone. The initial product is a tertiary alcohol, 1-phenyl-4-bromocyclohexanol. Subsequent deoxygenation of the alcohol group, for instance via a two-step reduction process (e.g., conversion to a tosylate followed by reduction with LiAlH₄), would yield the target molecule. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. wisc.edu

| Step | Reactants | Reagent(s) | Intermediate/Product |

| 1. Grignard Addition | Phenylmagnesium bromide, 4-Bromocyclohexanone | Anhydrous ether, then H₃O⁺ workup | 1-Phenyl-4-bromocyclohexanol |

| 2. Deoxygenation | 1-Phenyl-4-bromocyclohexanol | a) TsCl, Pyridine b) LiAlH₄ | This compound |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical synthesis more environmentally benign, safer, and more efficient. wjpmr.comxjenza.org These principles can be applied to the various synthetic routes for this compound.

Prevention of Waste : Synthetic routes with fewer steps and higher yields, such as optimized cross-coupling reactions, are preferred as they generate less waste compared to multi-step classical methods.

Atom Economy : Cross-coupling reactions, particularly those involving catalytic cycles, generally have higher atom economy than substitution reactions that require stoichiometric activating agents and produce salt byproducts.

Less Hazardous Chemical Syntheses : This principle encourages replacing toxic reagents and solvents. For example, replacing hazardous solvents like carbon tetrachloride or benzene, traditionally used in brominations and Friedel-Crafts reactions, with greener alternatives such as ionic liquids or even solvent-free conditions is a key goal. masterorganicchemistry.comresearchgate.net

Use of Catalysis : The use of palladium-catalyzed cross-coupling reactions is a prime example of green chemistry. Catalytic amounts of palladium are used to generate the product, which is far superior to using stoichiometric amounts of activating reagents that are consumed in the reaction. researchgate.net

Energy Efficiency : Employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

| Green Chemistry Principle | Application to this compound Synthesis |

| Atom Economy | Favoring catalytic cross-coupling over multi-step routes with protecting groups. |

| Safer Solvents | Replacing chlorinated solvents in bromination with alternatives like ethyl acetate or performing reactions under solvent-free conditions. |

| Catalysis | Utilizing palladium-catalyzed methods instead of stoichiometric Grignard reactions where possible to reduce metal waste. |

| Energy Efficiency | Exploring microwave-assisted or flow-chemistry setups for cross-coupling reactions to reduce energy usage. |

| Waste Reduction | Designing one-pot syntheses that combine multiple steps, avoiding intermediate workup and purification steps. |

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a primary goal in green chemistry, as it reduces pollution, lowers handling costs, and simplifies experimental procedures and work-up. ias.ac.inchemrevise.org Solvent-free synthesis, often conducted through mechanochemistry (such as ball milling) or solid-state reactions, represents a significant advancement in environmentally benign procedures. ias.ac.ind-nb.info

Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to induce chemical reactions. d-nb.info This technique has been successfully applied to a variety of organic transformations, including aldol condensations, Michael additions, and Suzuki couplings, often with improved reaction times and energy efficiency. d-nb.info For instance, the solvent-free aldol condensation of 4-phenylcyclohexanone has been achieved in a vibrating ball mill with high yields in minutes. beilstein-journals.org

While specific research on the solvent-free synthesis of this compound is not extensively documented, the application of established solvent-free protocols is highly plausible. Two potential pathways include:

Mechanochemical Friedel-Crafts Alkylation: A reaction between benzene and a suitable bromocyclohexyl precursor could be facilitated under ball-milling conditions, potentially with a solid acid catalyst.

Solvent-Free Bromination: The direct bromination of cyclohexylbenzene is a primary route to the target compound. Solvent-free bromination of other aromatic compounds has been successfully demonstrated using various reagents, indicating the feasibility of this approach. researchgate.net For example, an oxidative bromination technique using solid potassium nitrate (KNO3) and gaseous hydrogen bromide (HBr) has been used for the bromination of several activated aromatic compounds without the need for a solvent. researchgate.net

These methods offer the advantage of reducing or eliminating solvent waste, which is a major contributor to the environmental impact of chemical processes. researchgate.net

| Methodology | Energy Source | Key Reagents/Conditions | Potential Advantages | Reference Reaction |

|---|---|---|---|---|

| Mechanochemical Alkylation | Ball Milling | Benzene, Bromocyclohexane (B57405), Solid Lewis/Brønsted Acid | Rapid reaction, no solvent waste, potential for high yield. | Suzuki-Miyaura coupling under liquid-assisted grinding. d-nb.info |

| Solid-State Bromination | Grinding/Heating | Cyclohexylbenzene, Solid Brominating Agent (e.g., NBS), Catalyst | Reduced waste, simplified purification, high product purity. | Solvent-free bromination of aromatics using KNO3/HBr. researchgate.net |

Atom-Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com A high atom economy signifies a more sustainable process with minimal waste generation. It is a theoretical calculation that helps in evaluating the intrinsic efficiency of a synthetic route, distinct from percentage yield which measures practical efficiency. jocpr.com

The synthesis of this compound can be designed via several routes, each with a different theoretical atom economy. Analyzing these pathways is crucial for selecting the most resource-efficient method. Two plausible synthetic routes are considered below for comparison.

Route A: Direct Bromination of Cyclohexylbenzene. This is a substitution reaction where a hydrogen atom on the benzene ring is replaced by a bromine atom. The reaction is typically carried out using molecular bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Route B: Friedel-Crafts Alkylation of Benzene. This route involves the reaction of benzene with 1,4-dibromocyclohexane in the presence of a Lewis acid catalyst. This pathway is less common and presents challenges such as polyalkylation and potential rearrangements, but serves as a useful comparison for atom economy.

The calculation for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Parameter | Route A: Direct Bromination | Route B: Friedel-Crafts Alkylation |

|---|---|---|

| Reaction | C₁₂H₁₆ + Br₂ → C₁₂H₁₅Br + HBr | C₆H₆ + C₆H₁₀Br₂ → C₁₂H₁₅Br + HBr |

| Reactants | Cyclohexylbenzene, Bromine | Benzene, 1,4-Dibromocyclohexane |

| Molecular Weight of Reactants (g/mol) | 160.26 (C₁₂H₁₆) + 159.81 (Br₂) = 320.07 | 78.11 (C₆H₆) + 241.97 (C₆H₁₀Br₂) = 320.08 |

| Desired Product | This compound | This compound |

| Molecular Weight of Desired Product (g/mol) | 239.16 | 239.16 |

| By-products | Hydrogen Bromide (HBr) | Hydrogen Bromide (HBr) |

| Calculated % Atom Economy | (239.16 / 320.07) x 100 = 74.7% | (239.16 / 320.08) x 100 = 74.7% |

As shown in the analysis, both routes exhibit the same theoretical atom economy. However, this calculation does not account for catalysts, solvents, or work-up procedures. Route A is generally preferred due to higher selectivity and fewer potential side reactions compared to Friedel-Crafts alkylation with dihaloalkanes. Maximizing atom economy is a crucial step toward developing more sustainable chemical manufacturing processes. nih.gov

Catalytic Advancements in Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and under milder conditions, while often reducing waste. researchgate.net For the synthesis of this compound, catalytic advancements primarily focus on two areas: the synthesis of the cyclohexylbenzene precursor and the bromination step itself.

The industrial synthesis of cyclohexylbenzene has moved towards catalytic hydroalkylation of benzene, which is more efficient than traditional methods. researchgate.net Research into catalysts for this process, such as molecular sieve binary catalysts, aims to optimize reaction conditions like temperature and pressure to maximize conversion and selectivity. researchgate.net

The bromination of aromatic compounds traditionally uses stoichiometric amounts of hazardous molecular bromine (Br₂) with a Lewis acid catalyst. nih.govlibretexts.org This method has significant drawbacks, including the safety risks associated with handling Br₂ and the generation of stoichiometric waste. Modern catalytic systems aim to replace this process with more sustainable alternatives. researchgate.netbohrium.com

Key advancements in catalytic bromination include:

Oxidative Bromination: These systems generate the active brominating species in situ from a safer bromide source, such as hydrogen bromide (HBr) or sodium bromide (NaBr), using a benign oxidant like hydrogen peroxide (H₂O₂) or even molecular oxygen. researchgate.netnih.gov Vanadium-based catalysts, for example, can form a peroxidovanadium(V) species that facilitates the halogenation. researchgate.net

Photocatalysis: Light-mediated reactions offer a powerful tool for sustainable synthesis. Recent studies have demonstrated that visible light can be used to selectively trigger either side-chain or core bromination of aromatic compounds using a peroxide-bromide system, providing a high degree of control over the reaction outcome. beilstein-journals.org

Flow Chemistry: The use of continuous flow microreactors provides a safer and more efficient way to perform hazardous reactions like bromination. nih.gov In-situ generation of Br₂ from NaOCl and HBr in a flow system allows for precise control of reaction parameters, minimizes exposure to toxic reagents, and leads to high yields. nih.gov

| System | Bromine Source | Oxidant/Energy Source | Catalyst Example | Advantages |

|---|---|---|---|---|

| Traditional Lewis Acid | Molecular Bromine (Br₂) | None | FeBr₃, AlCl₃ | Well-established method. |

| Catalytic Oxidative Bromination | NaBr, HBr | H₂O₂, O₂ | Vanadium complexes | Avoids use of Br₂, uses benign oxidants, reduces waste. researchgate.net |

| Photocatalytic Bromination | HBr | Visible Light | Organic dyes, metal complexes | High selectivity, mild conditions, uses light as a renewable energy source. beilstein-journals.org |

| Continuous Flow Bromination | KBr, HBr | NaOCl | None (process intensification) | Enhanced safety, precise control, high efficiency. nih.gov |

These catalytic advancements are crucial for developing synthetic routes to this compound that are not only efficient but also environmentally responsible.

Iii. Chemical Reactivity and Transformation Pathways of 4 Bromocyclohexyl Benzene

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom in (4-Bromocyclohexyl)benzene is attached to a secondary carbon within the cyclohexane (B81311) ring, making it susceptible to nucleophilic substitution reactions. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism, which in turn is influenced by the nature of the nucleophile, the solvent, and the specific stereoisomer of the starting material (cis or trans).

Stereochemical Outcomes of Nucleophilic Attack

Nucleophilic substitution at the carbon bearing the bromine can proceed through two primary mechanisms: the S(_N)1 and S(_N)2 pathways.

The S(_N)2 reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. For example, if the starting material is the trans isomer of this compound (where the bromo and phenyl groups are on opposite sides of the ring), an S(_N)2 reaction will result in the formation of a cis product. Conversely, the cis isomer would yield the trans product. This stereospecificity is a hallmark of the S(_N)2 mechanism.

The S(_N)1 reaction , on the other hand, proceeds through a carbocation intermediate. The departure of the bromide ion from the cyclohexane ring results in a planar carbocation. The incoming nucleophile can then attack this intermediate from either face with roughly equal probability. This leads to a mixture of both retention and inversion of configuration, often resulting in a racemic or near-racemic mixture of the cis and trans products, regardless of the stereochemistry of the starting material.

The choice between the S(_N)1 and S(_N)2 pathway is influenced by several factors. Strong, non-bulky nucleophiles and polar aprotic solvents favor the S(_N)2 mechanism, leading to stereochemical inversion. Conversely, weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, promote the S(_N)1 pathway, resulting in a loss of stereochemical integrity.

Table 1: Predicted Stereochemical Outcomes of Nucleophilic Substitution on this compound Isomers

| Starting Isomer | Reaction Mechanism | Dominant Product Isomer(s) | Stereochemical Outcome |

|---|---|---|---|

| trans-(4-Bromocyclohexyl)benzene | S(_N)2 | cis-Product | Inversion of configuration |

| cis-(4-Bromocyclohexyl)benzene | S(_N)2 | trans-Product | Inversion of configuration |

| trans-(4-Bromocyclohexyl)benzene | S(_N)1 | Mixture of cis and trans Products | Racemization/Loss of stereospecificity |

Cross-Coupling Reactions of this compound as a Substrate

The carbon-bromine bond in this compound provides a versatile site for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. While widely used for aryl and vinyl halides, its application to secondary alkyl halides like this compound has been more challenging due to competing β-hydride elimination. However, advancements in catalyst design, particularly the use of sterically demanding phosphine (B1218219) ligands, have enabled successful couplings of secondary alkyl bromides. organic-chemistry.orgrsc.org

For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a 1,4-diarylcyclohexane derivative. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and minimizing side products.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Secondary Alkyl Bromides

| Palladium Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)(_2) | SPhos | K(_3)PO(_4) | Toluene/H(_2)O | 100 °C | rsc.org |

Sonogashira and Heck Coupling Explorations

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org The application of Sonogashira coupling to unactivated secondary alkyl halides such as this compound is not as common as with sp-hybridized halides. However, under specific conditions, the coupling can proceed to form a 4-alkynyl-1-phenylcyclohexane.

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org Similar to other cross-coupling reactions with secondary alkyl halides, the Heck reaction with this compound can be complicated by β-hydride elimination. Careful selection of the catalyst, ligand, and reaction conditions is necessary to favor the desired coupling product.

Kumada and Negishi Coupling Methodologies

The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner and a nickel or palladium catalyst to couple with an organic halide. wikipedia.org The high reactivity of Grignard reagents can be both an advantage and a disadvantage, as it can lead to a lack of functional group tolerance. The coupling of this compound with an aryl or alkyl Grignard reagent would provide a route to substituted phenylcyclohexanes.

The Negishi coupling employs an organozinc reagent, which is generally more functional group tolerant than Grignard reagents. organic-chemistry.orgnih.govrsc.orgpitt.edursc.org This reaction is catalyzed by nickel or palladium complexes and is a versatile method for C(sp)-C(sp) bond formation. The reaction of this compound with an arylzinc halide, for instance, would yield a 1-aryl-4-phenylcyclohexane. The use of specialized ligands like biaryldialkylphosphines has been shown to be effective in promoting the desired coupling and suppressing side reactions. organic-chemistry.orgnih.gov

Table 3: Overview of Cross-Coupling Reactions with Secondary Alkyl Halide Analogs

| Reaction Name | Organometallic Reagent | Catalyst System | Typical Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, phosphine ligand, base | 1-Aryl-4-phenylcyclohexane |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 4-Alkynyl-1-phenylcyclohexane |

| Heck | Alkene | Pd catalyst, base | 4-Alkenyl-1-phenylcyclohexane |

| Kumada | Grignard reagent (R-MgBr) | Ni or Pd catalyst | 4-Alkyl/Aryl-1-phenylcyclohexane |

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. The cyclohexyl group is an ortho, para-directing and activating group due to its electron-donating inductive effect. The bromine atom on the cyclohexane ring has a negligible electronic effect on the aromatic ring due to the insulating saturated carbon chain. Therefore, the regioselectivity of EAS reactions on this compound is primarily governed by the cyclohexyl substituent.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation.

Nitration : Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO(_2)) onto the benzene ring, primarily at the ortho and para positions relative to the cyclohexyl group. pearson.comaskfilo.com

Halogenation : Reaction with a halogen (e.g., Br(_2)) in the presence of a Lewis acid catalyst (e.g., FeBr(_3)) results in the substitution of a hydrogen atom with a halogen atom, again favoring the ortho and para positions. nsf.govnih.govresearchgate.netresearchgate.net

Friedel-Crafts Acylation : The introduction of an acyl group (R-C=O) is achieved by reacting the aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl(_3). wikipedia.orgorganic-chemistry.orgsigmaaldrich.comchemguide.co.uk This reaction also proceeds with ortho, para-selectivity.

Friedel-Crafts Alkylation : This reaction introduces an alkyl group to the aromatic ring using an alkyl halide and a Lewis acid catalyst.

Table 4: Expected Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Electrophile | Major Product(s) |

|---|---|---|---|

| Nitration | HNO(_3), H(_2)SO(_4) | NO(_2) | 1-(4-Bromocyclohexyl)-2-nitrobenzene and 1-(4-Bromocyclohexyl)-4-nitrobenzene |

| Bromination | Br(_2), FeBr(_3) | Br | 1-Bromo-4-(4-bromocyclohexyl)benzene and 1-Bromo-2-(4-bromocyclohexyl)benzene |

Regioselectivity and Substituent Effects on the Benzene Moiety

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the nature of the substituent attached to it, in this case, the 4-bromocyclohexyl group. Substituents influence both the rate of the reaction and the position (regiochemistry) of the incoming electrophile. libretexts.org

The 4-bromocyclohexyl group is classified as a secondary alkyl substituent. Alkyl groups are generally considered to be weakly activating and ortho-, para-directing. This directing effect can be explained by two main factors:

Inductive Effect : Alkyl groups are electron-donating by induction. They push electron density into the benzene ring through the sigma bond connecting them. This slight increase in electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. researchgate.net

Carbocation Stabilization : During the mechanism of electrophilic aromatic substitution, a positively charged intermediate, known as the arenium ion or sigma complex, is formed. acs.org When the electrophile attacks the ortho or para positions, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the alkyl group. The alkyl group helps to stabilize this adjacent positive charge, lowering the activation energy for the formation of the ortho and para intermediates compared to the meta intermediate.

The bromine atom on the cyclohexyl ring is too distant to exert a significant electronic effect on the benzene ring. Its electron-withdrawing inductive effect dissipates over the saturated carbon chain and does not substantially influence the electron density of the aromatic system. Therefore, the directing effect is overwhelmingly controlled by the alkyl nature of the cyclohexyl ring.

While the 4-bromocyclohexyl group directs incoming electrophiles to both the ortho and para positions, the para product is expected to be the major isomer. This is due to steric hindrance; the cyclohexyl group is bulky and impedes the approach of the electrophile to the adjacent ortho positions.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on this compound| Substituent Group | Electronic Effect | Directing Effect | Predicted Major Product |

|---|---|---|---|

| 4-Bromocyclohexyl | Weakly Activating (Inductive) | Ortho, Para | Para-substituted due to steric hindrance |

Functionalization and Derivatization Strategies

The presence of a bromine atom on the aliphatic cyclohexyl ring provides a key site for functionalization, allowing for the synthesis of a wide array of derivatives.

Conversion to Organometallic Reagents

A primary strategy for derivatizing this compound involves its conversion into highly reactive organometallic reagents. As a secondary alkyl halide, it can readily form both Grignard and organolithium reagents. libretexts.org These reactions effectively reverse the polarity of the carbon atom bonded to the halogen, transforming it from an electrophilic center into a potent nucleophile and a strong base. libretexts.orgwikipedia.org

Grignard Reagent Formation : The reaction of this compound with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (4-phenylcyclohexyl)magnesium bromide. wikipedia.orgsigmaaldrich.com The ether solvent is crucial as it coordinates with the magnesium center, stabilizing the organometallic complex. libretexts.org

Organolithium Reagent Formation : Alternatively, treatment with two equivalents of lithium metal, typically in a hydrocarbon solvent like pentane (B18724) or hexane, converts the alkyl bromide into the organolithium species, (4-phenylcyclohexyl)lithium. libretexts.orgyoutube.com

These organometallic derivatives are valuable synthetic intermediates, capable of reacting with a wide range of electrophiles (e.g., aldehydes, ketones, esters, carbon dioxide) to form new carbon-carbon bonds.

Table 2: Synthesis of Organometallic Reagents from this compound| Reagent Type | Reactants | Typical Solvent | Product |

|---|---|---|---|

| Grignard Reagent | This compound + Mg | Diethyl ether or THF | (4-phenylcyclohexyl)magnesium bromide |

| Organolithium Reagent | This compound + 2 Li | Pentane or Hexane | (4-phenylcyclohexyl)lithium |

Cycloaddition Reactions Involving the Cyclohexyl Ring

The saturated cyclohexyl ring in this compound is inherently unreactive towards cycloaddition reactions, which require the presence of π-electron systems. libretexts.org However, the molecule can be transformed into a suitable substrate for such reactions through a preliminary elimination step.

Treatment of this compound with a strong base can induce dehydrobromination, leading to the formation of an alkene, 4-phenylcyclohexene (B1218791). This introduces a carbon-carbon double bond into the cyclohexyl ring, which can then participate in cycloaddition reactions.

Once formed, 4-phenylcyclohexene can act as a dienophile in a Diels-Alder reaction. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a substituted cyclohexene. study.comsigmaaldrich.com For example, 4-phenylcyclohexene could react with a diene like 1,3-butadiene (B125203) to generate a new bicyclic system. The reactivity of the dienophile in these reactions is often enhanced by the presence of electron-withdrawing groups, so the phenyl group's electronic influence would be a factor in reaction efficiency. libretexts.org

Beyond the Diels-Alder reaction, the double bond in the phenylcyclohexene intermediate could also potentially undergo other types of cycloadditions, such as photochemical [2+2] cycloadditions with another alkene to form a four-membered cyclobutane (B1203170) ring. acs.org

Table 3: Representative Cycloaddition Pathway via a Derivative| Step | Reaction Type | Reactant | Intermediate/Product | Potential Subsequent Reaction |

|---|---|---|---|---|

| 1 | Dehydrobromination (Elimination) | This compound | 4-Phenylcyclohexene | Acts as a dienophile |

| 2 | [4+2] Cycloaddition (Diels-Alder) | 4-Phenylcyclohexene + Conjugated Diene | Bicyclic Adduct | Further functionalization |

Iv. Stereochemical Considerations in 4 Bromocyclohexyl Benzene Chemistry

Diastereomeric Control in Synthetic Pathways

The synthesis of (4-bromocyclohexyl)benzene can yield two diastereomers: cis and trans. The relative proportions of these isomers are highly dependent on the chosen synthetic route and reaction conditions. A common precursor for this compound is 4-phenylcyclohexanol (B47007), and its bromination can proceed through different mechanisms, leading to varying diastereomeric ratios. The stereochemical outcome is a result of the interplay between the reaction mechanism (e.g., SN1 vs. S_N_2) and the steric and electronic properties of the starting material and reagents.

For instance, the reaction of 4-phenylcyclohexanol with hydrogen bromide might favor the formation of the thermodynamically more stable trans isomer due to the possibility of a carbocation intermediate that allows for equilibration. Conversely, reactions employing reagents that favor an S_N_2-type mechanism could potentially lead to a higher proportion of the cis isomer, depending on the stereochemistry of the starting alcohol. While specific, high-yield diastereoselective methods for this compound are not extensively documented in readily available literature, the principles of stereoselective synthesis suggest that the choice of brominating agent and reaction conditions is critical in controlling the diastereomeric outcome.

Table 1: Illustrative Diastereomeric Ratios in the Synthesis of this compound from 4-Phenylcyclohexanol

| Brominating Agent | Reaction Conditions | Predominant Mechanism | Illustrative trans:cis Ratio |

| Hydrogen Bromide (HBr) | Protic Solvent, Heat | S_N_1-like | > 80:20 |

| Phosphorus Tribromide (PBr₃) | Aprotic Solvent, Low Temp. | S_N_2 | Varies, potentially higher cis |

| Thionyl Chloride (SOCl₂), then NaBr | Stepwise | S_N_i, then S_N_2 | Varies |

Note: The ratios in this table are illustrative and represent expected trends based on general reaction mechanisms. Actual experimental results may vary.

Conformational Analysis of the Cyclohexyl Ring

The cyclohexane (B81311) ring in this compound adopts a chair conformation to minimize angular and torsional strain. The two substituents, the bromine atom and the phenyl group, can occupy either axial or equatorial positions. The relative stability of the resulting conformers is determined by the steric interactions between the substituents and the rest of the ring.

A key factor in this analysis is the "A-value," which quantifies the energetic preference for a substituent to be in the equatorial position. The A-value for a bromo group is approximately 0.43 kcal/mol, while the A-value for a phenyl group is significantly larger, around 2.8-3.0 kcal/mol. beilstein-journals.orgresearchgate.netdocumentsdelivered.comresearchgate.net This disparity in steric bulk is the primary determinant of the most stable conformations for both the cis and trans isomers.

For the trans-isomer , two chair conformations are possible: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformer is overwhelmingly more stable, as it avoids the significant 1,3-diaxial interactions that would be present in the diaxial form.

For the cis-isomer , one substituent must be axial while the other is equatorial. Two chair-flip conformers exist: one with an axial phenyl group and an equatorial bromo group, and the other with an equatorial phenyl group and an axial bromo group. Given the much larger A-value of the phenyl group, the conformation with the phenyl group in the equatorial position is substantially more stable.

Table 2: Conformational Analysis of this compound Isomers

| Isomer | Conformation | Phenyl Group Position | Bromo Group Position | Relative Steric Strain | Stability |

| trans | Diequatorial | Equatorial | Equatorial | Minimal | Most Stable |

| trans | Diaxial | Axial | Axial | High | Least Stable |

| cis | Phenyl-equatorial | Equatorial | Axial | Moderate | More Stable cis Conformer |

| cis | Phenyl-axial | Axial | Equatorial | High | Less Stable cis Conformer |

Isomerization Studies and Equilibria

Under certain conditions, such as in the presence of a Lewis acid or at elevated temperatures, the cis and trans isomers of this compound can interconvert. This isomerization process typically proceeds through a carbocation intermediate at the carbon bearing the bromine atom. The equilibrium between the two diastereomers is governed by their relative thermodynamic stabilities.

The Gibbs free energy difference (ΔG°) between the cis and trans isomers determines the position of the equilibrium. The trans isomer, with both bulky substituents capable of occupying equatorial positions in its most stable conformation, is thermodynamically favored over the cis isomer, where one substituent is forced into an axial position.

Table 3: Estimated Thermodynamic Data for the Isomerization of this compound at 298 K

| Parameter | Value |

| ΔG° (cis → trans) | ~ -0.43 kcal/mol |

| Equilibrium Constant (Keq) | ~ 2.0 |

| % trans at Equilibrium | ~ 67% |

| % cis at Equilibrium | ~ 33% |

V. Mechanistic Investigations of Reactions Involving 4 Bromocyclohexyl Benzene

Reaction Pathway Elucidation in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific mechanistic studies focused solely on (4-Bromocyclohexyl)benzene are scarce, the general mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, provide a robust framework for understanding its reactivity.

The Suzuki-Miyaura coupling , which pairs an organohalide with an organoboron compound, would likely proceed via a well-established catalytic cycle. This cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. Following this, transmetalation with a boronic acid or ester, in the presence of a base, occurs, where the organic group from the boron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.

A plausible reaction pathway for the Suzuki-Miyaura coupling of this compound is outlined below:

| Step | Description | Intermediate |

| 1. Oxidative Addition | The active Pd(0) catalyst inserts into the C-Br bond of this compound. | A Pd(II) complex is formed. |

| 2. Transmetalation | In the presence of a base, the organic group from the organoboron reagent replaces the bromine on the palladium complex. | A new Pd(II) complex with both organic partners is formed. |

| 3. Reductive Elimination | The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. | The desired coupled product is released. |

The Heck reaction , another pivotal palladium-catalyzed process, couples the aryl or vinyl halide with an alkene. With this compound, the mechanism would also commence with the oxidative addition of the palladium(0) catalyst to the C-Br bond. This is followed by the coordination of an alkene to the palladium center and subsequent migratory insertion of the alkene into the palladium-carbon bond. A final β-hydride elimination step yields the coupled product and a palladium-hydride species, which, upon reaction with a base, regenerates the active catalyst.

Mechanistic Insights into Halogenation and Dehydrohalogenation Processes

Halogenation of the cyclohexyl ring in this compound, particularly at the benzylic position (the carbon atom of the cyclohexane (B81311) ring attached to the benzene (B151609) ring), is expected to proceed via a free radical mechanism. The stability of the benzylic radical intermediate is a key factor driving this selectivity. The reaction is typically initiated by light or a radical initiator, which generates a halogen radical. This radical then abstracts a hydrogen atom from the benzylic position, forming a resonance-stabilized benzylic radical. This radical then reacts with a halogen molecule to form the product and regenerate the halogen radical, propagating the chain reaction.

Dehydrohalogenation of this compound would involve the elimination of hydrogen bromide to form an alkene. This reaction can proceed through either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism, depending on the reaction conditions.

E2 Mechanism: This is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the bromine-bearing carbon, simultaneously leading to the formation of a double bond and the departure of the bromide ion. For the cyclohexane ring, the E2 mechanism has specific stereochemical requirements, favoring an anti-periplanar arrangement of the departing hydrogen and bromine atoms. This often means both groups must be in axial positions for the reaction to occur efficiently.

E1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the bromide ion to form a carbocation intermediate. This is followed by the rapid removal of a proton from an adjacent carbon by a weak base to form the double bond. The formation of a secondary carbocation on the cyclohexane ring is possible, which can then lead to the alkene product.

The choice between the E1 and E2 pathways is influenced by the strength of the base, the solvent, and the temperature. Strong, bulky bases tend to favor the E2 mechanism, while weaker bases and polar protic solvents favor the E1 pathway.

Radical Intermediates and Reaction Mechanisms

As mentioned in the context of halogenation, radical intermediates play a crucial role in reactions involving the alkyl portion of this compound. The benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting radical. The unpaired electron can be delocalized into the adjacent benzene ring, significantly lowering the energy of the intermediate. chemistrysteps.commasterorganicchemistry.comyoutube.com

The general mechanism for benzylic bromination, a classic example of a reaction involving radical intermediates, can be summarized in the following steps: chemistrysteps.comyoutube.com

| Step | Description |

| Initiation | A radical initiator (e.g., light or peroxide) generates a bromine radical from Br2 or a reagent like N-bromosuccinimide (NBS). chemistrysteps.comyoutube.comlibretexts.org |

| Propagation | 1. A bromine radical abstracts a benzylic hydrogen from this compound, forming a resonance-stabilized benzylic radical and HBr. chemistrysteps.comyoutube.com 2. The benzylic radical reacts with a molecule of Br2 to form the brominated product and a new bromine radical. chemistrysteps.comyoutube.com |

| Termination | Two radicals combine to terminate the chain reaction. |

The stability of the benzylic radical makes this position highly reactive towards radical substitution over other positions on the cyclohexane ring.

Kinetic Studies of Key Transformation Steps

For cross-coupling reactions , the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. researchgate.net The rate of this step is influenced by the electron density at the carbon atom and the nature of the palladium catalyst and its ligands.

In dehydrohalogenation reactions , the kinetics depend on the mechanism.

For an E2 reaction , the rate law is second order, depending on the concentrations of both the substrate (this compound) and the base (Rate = k[this compound][Base]). youtube.com

For an E1 reaction , the rate law is first order, depending only on the concentration of the substrate, as the unimolecular departure of the leaving group is the rate-determining step (Rate = k[this compound]).

A hypothetical comparison of relative reaction rates for different transformations of this compound under specific conditions could be represented as follows, though it must be emphasized that this is illustrative and not based on experimental data for this specific compound.

| Reaction Type | Plausible Relative Rate | Key Influencing Factors |

| Suzuki-Miyaura Coupling | Moderate to Fast | Catalyst activity, ligand choice, base strength |

| Heck Reaction | Moderate | Nature of the alkene, catalyst system |

| E2 Dehydrohalogenation | Fast | Strong, non-hindered base |

| E1 Dehydrohalogenation | Slow | Weak base, polar protic solvent |

| Radical Benzylic Bromination | Fast | Radical initiator concentration, light intensity |

Further experimental and computational studies would be necessary to elucidate the precise mechanistic details and kinetic parameters for reactions involving this compound.

Vi. Computational and Theoretical Studies of 4 Bromocyclohexyl Benzene

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.govchemrxiv.org For (4-Bromocyclohexyl)benzene, DFT calculations would be employed to determine its most stable three-dimensional structure.

The process begins with a geometry optimization, where the arrangement of atoms is systematically altered to find the minimum energy conformation. loni.orginpressco.com Functionals such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p), are commonly used to accurately model the molecule's geometry, including bond lengths, bond angles, and dihedral angles. chemrxiv.orginpressco.com

Once the optimized geometry is obtained, DFT is used to calculate various reactivity descriptors. These parameters help predict how the molecule will behave in a chemical reaction. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. inpressco.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reaction.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, predicting where an electrophile or nucleophile is most likely to attack.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound This table presents illustrative data based on typical values for similar aromatic compounds.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Indicates electron-donating ability |

| ELUMO | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.45 eV | Quantifies electrophilic nature |

Conformational Energy Landscape Analysis

This compound exists as a mixture of different spatial arrangements, or conformations, due to the flexibility of the cyclohexane (B81311) ring and rotation around the bond connecting the two rings. The cyclohexane ring can adopt several conformations, with the "chair" form being the most stable.

For a 4-substituted phenylcyclohexane (B48628), two primary chair conformations are possible: one where the phenyl group is in an axial position and one where it is in an equatorial position. The same applies to the bromine atom on the other side of the ring. However, for the trans isomer (1-bromo-4-phenyl-cyclohexane), the lowest energy conformations will have both substituents in equatorial positions or both in axial positions. For the cis isomer, one substituent will be axial and the other equatorial.

Conformational analysis involves systematically calculating the relative energies of these different conformers to identify the most stable arrangements and the energy barriers between them. The relative stability is primarily determined by steric strain. Large substituents like the phenyl and bromo groups are generally more stable in the equatorial position to minimize unfavorable steric interactions (1,3-diaxial interactions).

Table 2: Illustrative Conformational Energy Data for trans-(4-Bromocyclohexyl)benzene This table presents hypothetical relative energies. In reality, the di-equatorial conformer is overwhelmingly favored.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) (Illustrative) | Population at 298 K (Illustrative) |

|---|---|---|---|

| Chair 1 | Phenyl (Equatorial), Bromo (Equatorial) | 0.00 | >99% |

| Chair 2 | Phenyl (Axial), Bromo (Axial) | +5.5 | <1% |

| Twist-Boat | - | +6.0 | <1% |

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by two distinct components: the saturated aliphatic cyclohexane ring and the aromatic benzene (B151609) ring. The benzene ring features a delocalized π-electron system above and below the plane of the ring, which is responsible for its characteristic aromaticity and stability.

Computational methods like Natural Bond Orbital (NBO) analysis would be used to investigate the bonding in detail. NBO analysis translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. This analysis can quantify the hybridization of atomic orbitals, the strength of bonds, and any charge transfer interactions between different parts of the molecule. For instance, NBO could reveal hyperconjugative interactions between the C-H or C-C bonds of the cyclohexane ring and the π-system of the benzene ring, which can influence conformational preferences and reactivity.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is invaluable for modeling potential reaction mechanisms, such as electrophilic aromatic substitution on the benzene ring or nucleophilic substitution at the carbon atom bonded to the bromine. By modeling a reaction pathway, chemists can identify intermediates and, most importantly, the transition state (TS).

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Locating the TS structure and calculating its energy (the activation energy) is critical for predicting reaction rates. For example, in an electrophilic substitution reaction on the phenyl ring, DFT calculations can model the formation of the sigma complex (arenium ion) intermediate and the subsequent loss of a proton. The calculations would determine whether the ortho, meta, or para position (relative to the cyclohexyl group) is most susceptible to attack by an electrophile.

Solvent Effects on Reactivity: Computational Approaches

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and outcomes. Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as the stabilization of charged intermediates or transition states. For a reaction involving ionic species, a polar solvent would be predicted to lower the activation energy compared to the reaction in the gas phase. researchgate.netquora.com

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This method can model specific interactions, such as hydrogen bonding between the solvent and the reactant or transition state, providing a more detailed picture of the solvent's role.

For this compound, modeling a nucleophilic substitution reaction (e.g., with a hydroxide ion) would show how polar protic solvents could stabilize the forming bromide leaving group and the carbocation intermediate (in an SN1 mechanism), thereby accelerating the reaction rate.

Vii. Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of (4-Bromocyclohexyl)benzene, providing detailed information about the connectivity and spatial arrangement of atoms. Both ¹H and ¹³C NMR are employed to assign the signals corresponding to the phenyl and bromocyclohexyl moieties.

The stereochemistry of the 1,4-disubstituted cyclohexane (B81311) ring, which exists predominantly in a chair conformation, is a key feature determined by NMR. The relative orientation of the bromine and phenyl groups (cis or trans) significantly influences the chemical shifts (δ) and coupling constants (J) of the cyclohexyl protons. In the more stable trans isomer, both bulky substituents are expected to occupy equatorial positions, leading to distinct NMR signals compared to the cis isomer, where one substituent must be axial.

For instance, the proton on the carbon bearing the bromine (C-Br) would exhibit a different chemical shift and multiplicity depending on its axial or equatorial position. An axial proton typically resonates at a higher field (lower ppm) than an equatorial proton in a similar environment. Furthermore, the coupling constants between adjacent protons (vicinal coupling) are dependent on the dihedral angle, allowing for the differentiation of stereoisomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are typical, estimated values. Actual shifts can vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Phenyl C-H (ortho) | ~7.3 | ~128 | Doublet |

| Phenyl C-H (meta) | ~7.2 | ~129 | Triplet/Multiplet |

| Phenyl C-H (para) | ~7.1 | ~127 | Triplet/Multiplet |

| Phenyl C (ipso, attached to cyclohexyl) | - | ~145 | Quaternary carbon |

| Cyclohexyl C-H (attached to phenyl) | ~2.5 | ~44 | Multiplet |

| Cyclohexyl C-H (attached to Br) | ~4.0-4.5 | ~55-60 | Multiplet, position varies with stereochemistry |

| Cyclohexyl CH₂ (adjacent to C-Ph) | ~1.8-2.0 | ~34 | Multiplet |

| Cyclohexyl CH₂ (adjacent to C-Br) | ~1.9-2.2 | ~35 | Multiplet |

The ¹³C NMR spectrum is also crucial. The carbon atom attached to the bromine (ipso-carbon) is significantly affected by the "heavy atom effect," which causes a shift to a higher field (lower ppm value) than what would be predicted based on electronegativity alone. stackexchange.com The number of unique signals in the aromatic region can confirm the substitution pattern of the benzene (B151609) ring. hw.ac.uk

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguous assignment and complete structural confirmation. sdsu.edu These experiments correlate signals from different nuclei, mapping out the molecular framework.

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the entire spin system of the cyclohexane ring, showing correlations between the methine protons and the adjacent methylene (B1212753) protons, thus confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H coupling). columbia.edu It is invaluable for definitively assigning which proton signal corresponds to which carbon signal in the molecule. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This technique is critical for establishing the connectivity between different parts of the molecule. For example, HMBC would show a correlation between the ortho-protons of the phenyl ring and the ipso-carbon of the cyclohexane ring, and between the methine proton on the cyclohexane ring (attached to the phenyl group) and the ipso-carbon of the benzene ring, thus confirming the link between the two ring systems.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural data for crystalline compounds like this compound. This technique maps the electron density within a single crystal, allowing for the determination of exact atomic positions, bond lengths, bond angles, and torsional angles in the solid state.

For this compound, an SCXRD study would confirm the chair conformation of the cyclohexane ring and the precise stereochemical relationship (cis or trans) of the substituents. It would also reveal the exact rotational orientation (conformation) of the phenyl group relative to the cyclohexyl ring. Analysis of related structures, such as 4-Bromo-N-cyclohexylbenzenesulfonamide, demonstrates how this technique can reveal an L-shaped molecular conformation in the solid state. researchgate.net

Beyond the structure of a single molecule, SCXRD elucidates how molecules pack together in a crystal lattice, which is governed by intermolecular interactions. This packing arrangement is known as the supramolecular architecture. mdpi.com The study of these non-covalent interactions is crucial for understanding the physical properties of the material. rsc.org

For this compound, several types of intermolecular interactions are anticipated to play a role in its crystal packing:

π-π Stacking : The aromatic phenyl rings can interact with each other through π-π stacking, where the electron-rich faces of the rings align.

C-H···π Interactions : Hydrogen atoms from the aliphatic cyclohexane ring can interact with the electron-rich π-system of the benzene ring of an adjacent molecule.

Halogen Bonding : The bromine atom, having a region of positive electrostatic potential on its outermost surface (the σ-hole), can act as a halogen bond donor, interacting with a nucleophilic region on a neighboring molecule, such as the π-system of the benzene ring (C-Br···π).

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description | Potential Role in Supramolecular Structure |

| π-π Stacking | Attraction between the π-orbitals of adjacent phenyl rings. | Directs the stacking of aromatic moieties, often in an offset fashion. |

| C-H···π Interaction | A weak hydrogen bond between a C-H group (donor) and a phenyl ring (acceptor). | Connects aliphatic and aromatic portions of adjacent molecules. |

| Halogen Bonding (C-Br···π) | An attractive interaction between the bromine atom and the π-electron cloud of a benzene ring. | Influences the orientation of molecules relative to each other, contributing to lattice stability. |

| van der Waals Forces | Non-specific attractive forces arising from temporary dipoles. | Dictates overall close-packing and contributes significantly to lattice energy. |

Mass Spectrometry (MS) for Elucidating Reaction Products

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information from its fragmentation patterns. In the context of a chemical reaction, MS is used to identify the products and byproducts in a reaction mixture.

For this compound (MW ≈ 238/240 g/mol ), the electron ionization (EI) mass spectrum would exhibit several characteristic features:

Molecular Ion (M⁺·) : A pair of peaks for the molecular ion would be observed, reflecting the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). These peaks would appear at m/z values corresponding to the molecular weight with each isotope (e.g., m/z 238 and 240) and would have nearly equal intensity (an M/M+2 ratio of ~1:1).

Key Fragmentation Pathways : The molecular ion is energetically unstable and fragments into smaller, more stable ions. chemguide.co.uk The fragmentation pattern provides a fingerprint for the molecule. libretexts.org Based on the structure and data from related compounds like bromocyclohexane (B57405) nist.gov, the following fragments are expected:

Loss of Bromine : Cleavage of the C-Br bond would result in the loss of a bromine radical (·Br), leading to a prominent peak at m/z 159 (C₁₂H₁₅⁺). This is often the base peak in brominated compounds.

Cleavage of the Cyclohexyl Ring : The cyclohexyl ring can undergo fragmentation, similar to that seen in cyclohexane itself, leading to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules, resulting in a series of peaks at lower m/z values. msu.edu

Loss of the Cyclohexyl Group : Cleavage of the bond between the phenyl and cyclohexyl rings could lead to a fragment at m/z 77 (C₆H₅⁺).

Formation of a Phenyl cation : A fragment corresponding to the phenyl group at m/z 77 is also possible.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 238, 240 | [C₁₂H₁₅Br]⁺· | Molecular ion peak (M⁺·), showing the characteristic 1:1 isotopic pattern for bromine. |

| 159 | [C₁₂H₁₅]⁺ | Loss of a bromine radical (·Br) from the molecular ion. Often the base peak. |

| 83 | [C₆H₁₁]⁺ | Bromocyclohexyl cation, resulting from cleavage between the rings. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage between the rings. |

| 55, 41 | [C₄H₇]⁺, [C₃H₅]⁺ | Further fragmentation of the cyclohexyl ring. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Contexts

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are often complementary. thermofisher.com

For this compound, the spectra would be a composite of the vibrations from the substituted benzene ring and the bromocyclohexane moiety.

Benzene Ring Vibrations :

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).

Aromatic C=C stretching vibrations cause a series of characteristic sharp peaks in the 1450-1600 cm⁻¹ region.

Out-of-plane C-H bending vibrations appear in the 680-900 cm⁻¹ region, and their pattern is indicative of the substitution pattern on the ring (in this case, 1,4-disubstituted).

Cyclohexane Ring Vibrations :

Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

CH₂ scissoring (bending) vibrations occur around 1450 cm⁻¹.

Carbon-Bromine Vibration :

The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. This peak is often strong in the IR spectrum.

Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds and is excellent for observing the symmetric ring "breathing" mode of the benzene ring (around 1000 cm⁻¹) and the C=C stretching vibrations. uokut.edu.iq FTIR, conversely, is more sensitive to polar bonds and is well-suited for detecting the C-Br stretch and various C-H bending modes. sapub.org

Table 4: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique (IR/Raman) |

| 3000-3100 | Aromatic C-H Stretch | IR, Raman |

| 2850-2960 | Aliphatic C-H Stretch | IR, Raman (strong) |

| 1580-1610 | Aromatic C=C Stretch | IR, Raman (strong) |

| 1450-1500 | Aromatic C=C Stretch | IR, Raman |

| ~1450 | Aliphatic CH₂ Scissor | IR |

| ~1000 | Benzene Ring Breathing | Raman (strong) |

| 800-850 | C-H Out-of-plane Bend (para-substituted) | IR (strong) |

| 500-600 | C-Br Stretch | IR (strong), Raman |

Viii. Applications in Advanced Organic Synthesis and Materials Science

(4-Bromocyclohexyl)benzene as a Building Block for Complex Molecules

The utility of this compound as a molecular building block stems from the reactivity of the carbon-bromine bond and the ability to functionalize both the cyclohexyl and benzene (B151609) rings. smolecule.com This dual reactivity allows chemists to introduce a variety of substituents and build intricate molecular frameworks with precise control over their three-dimensional structure.

Synthesis of Substituted Cyclohexyl-Benzene Derivatives

This compound is an excellent starting material for the synthesis of various substituted cyclohexyl-benzene derivatives. The bromine atom can be displaced through numerous reactions, including cross-coupling reactions like Suzuki and Sonogashira couplings, which introduce new carbon-carbon bonds. These reactions allow for the attachment of a wide range of organic fragments to the cyclohexyl ring via the bromine's position.

Furthermore, the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or acylation, to introduce additional functional groups. smolecule.com The interplay between functionalizing the cyclohexane (B81311) ring (via the bromo-group) and the benzene ring allows for the creation of a diverse library of disubstituted and multi-substituted cyclohexyl-benzene compounds. These derivatives are of significant interest in medicinal chemistry and materials science due to their specific steric and electronic properties. nih.gov

Below is a table summarizing synthetic pathways to create substituted cyclohexyl-benzene derivatives starting from or analogous to this compound.

| Starting Material Analogue | Reaction Type | Reagents | Product Type | Potential Application Area |

| This compound | Suzuki Coupling | Aryl boronic acid, Pd catalyst, Base | 4-Aryl-cyclohexyl)benzene | Liquid Crystals, Organic Electronics |

| This compound | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl-(4-phenylcyclohexyl)amine | Pharmaceuticals, Organic Materials |

| This compound | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | (4-Alkynylcyclohexyl)benzene | Functional Polymers, Molecular Wires |

| Phenylcyclohexanone | Grignard Reaction | RMgBr | 4-Alkyl-4-hydroxy-phenylcyclohexane | Pharmaceutical Intermediates |

| Phenylcyclohexanone | Wittig Reaction | Ylide (Ph3P=CHR) | 4-Alkenyl-phenylcyclohexane | Specialty Polymers |

This table presents examples of reactions used to create substituted cyclohexyl-benzene derivatives, illustrating the versatility of the cyclohexyl-benzene scaffold.

Incorporation into Chiral Ligands and Catalysts

The rigid cyclohexyl-benzene scaffold is an attractive framework for the design of chiral ligands used in asymmetric catalysis. By introducing chiral centers onto the cyclohexane ring or by creating planar chirality through substitution patterns on the benzene ring, this compound can be converted into valuable precursors for chiral ligands. smolecule.comnih.gov

For instance, the bromine atom can be replaced with a phosphine (B1218219) group, a common coordinating group in transition metal catalysts. smolecule.com Subsequent modifications can lead to the formation of bidentate or polydentate chiral phosphine ligands. These ligands can then be complexed with transition metals like rhodium, ruthenium, or palladium to create catalysts for enantioselective reactions, such as asymmetric hydrogenations or C-C bond-forming reactions. nih.govresearchgate.net The stereochemical outcome of these reactions is often dictated by the specific three-dimensional arrangement of the ligand around the metal center, making the conformational rigidity of the cyclohexyl ring a beneficial feature.

Role in the Development of Novel Organic Materials

The unique combination of a flexible aliphatic ring and a rigid aromatic ring in the this compound structure makes it a valuable component in the design of novel organic materials with specific physical and chemical properties. smolecule.com

Precursor in Liquid Crystal Synthesis

The cyclohexyl-benzene moiety is a common structural motif in many liquid crystalline compounds. researchgate.net Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. colorado.edu The rigid, elongated shape of molecules containing the cyclohexyl-benzene core contributes to the formation of anisotropic liquid crystalline phases, such as nematic and smectic phases. colorado.edumdpi.com

This compound serves as a key intermediate in the synthesis of these materials. smolecule.com The bromine atom allows for the attachment of various terminal groups, such as alkyl chains, alkoxy chains, or cyano groups, through coupling reactions. These terminal groups are crucial for fine-tuning the mesomorphic properties of the final liquid crystal, including its clearing point (the temperature at which it becomes an isotropic liquid) and its dielectric anisotropy. beilstein-journals.org For example, 1,4-di-(trans-4-cyclohexyl) benzene derivatives are utilized in liquid crystal media for display applications. heeneygroup.com The synthesis of materials like 4-[2-(trans-4′-propylcyclohexyl)ethyl]-1-fluorobenzene highlights the importance of the cyclohexyl-benzene scaffold in creating stable, low-viscosity liquid crystals for advanced displays. researchgate.net

The table below details representative liquid crystal core structures derived from or related to the cyclohexyl-benzene framework.

| Core Structure | Linkage Group | Terminal Group (X) | Resulting Property |

| Cyclohexyl-Benzene | - | -CN | High positive dielectric anisotropy |

| Cyclohexyl-Biphenyl | - | -Alkyl/Alkoxy | Broad nematic range |

| Bicyclohexyl-Benzene | - | -F | Low viscosity, moderate birefringence |

| Cyclohexyl-Benzene | -CH2CH2- | -F | Useful in nematic mixtures |

This interactive table showcases how modifications to the basic cyclohexyl-benzene structure influence the properties of liquid crystals.

Application in Supramolecular Assembly Design

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.comfrontiersin.org The cyclohexyl-benzene unit can be incorporated into larger molecules designed to self-assemble into well-defined supramolecular structures.

Ix. Future Research Directions for 4 Bromocyclohexyl Benzene

Exploration of Novel Synthetic Routes with Enhanced Efficiency